![molecular formula C8H19ClN2O B1383453 2-Amino-5,5-dimethylhexanamide hydrochloride CAS No. 1786251-60-2](/img/structure/B1383453.png)
2-Amino-5,5-dimethylhexanamide hydrochloride
Overview
Description
2-Amino-5,5-dimethylhexanamide hydrochloride is a chemical compound with the CAS Number: 1786251-60-2 . It has a molecular weight of 194.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-amino-5,5-dimethylhexanamide hydrochloride . The InChI Code is 1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular weight of the compound is 194.7 .Scientific Research Applications
Chemical and Enzymatic Reaction Studies
2-Amino-5,5-dimethylhexanamide hydrochloride is used as a model compound for studying chemical and enzymatic reactions. For instance, it is employed in the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a compound useful for studying reactions of 5-methyl tetrahydrofolate, an important biological molecule involved in various cellular processes (Whiteley, Drais, & Huennekens, 1969).
Photodynamic Therapy Applications
In the field of photodynamic therapy, 2-Amino-5,5-dimethylhexanamide hydrochloride-related compounds have been researched for their potential in enhancing the dermal bioavailability of active substances. For example, poloxamer 407-based systems containing 5-aminolevulinic acid, a compound structurally related to 2-Amino-5,5-dimethylhexanamide hydrochloride, demonstrate promising results in permeation enhancement (van Hemelrijck & Müller-Goymann, 2012).
Synthesis and Analytical Techniques
2-Amino-5,5-dimethylhexanamide hydrochloride and its analogs are also significant in the development of new synthetic and analytical techniques. For instance, methods for the synthesis of novel psychoactive substances and their identification through analytical techniques, such as nuclear magnetic resonance and mass spectrometry, have been explored (Power et al., 2015).
Combustion Chemistry Research
Research in combustion chemistry has investigated compounds like 2,5-dimethylhexane, which are structurally related to 2-Amino-5,5-dimethylhexanamide hydrochloride. These studies focus on understanding the combustion characteristics of iso-paraffinic molecular structures, which are key to developing efficient and cleaner burning fuels (Sarathy et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-amino-5,5-dimethylhexanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNISIEPXFCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-dimethylhexanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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